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Compound of Interest

Compound Name: YSK 12C4

Cat. No.: B12385140 Get Quote

YSK12-C4 is a synthetic, ionizable cationic lipid that has garnered significant attention in the

field of nucleic acid delivery. Its unique chemical structure and pH-sensitive properties make it a

critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of siRNA,

mRNA, and other genetic payloads. This technical guide provides a detailed overview of the

chemical properties, structure, and functional mechanisms of YSK12-C4, along with

experimental protocols for its application in LNP formulations.

Core Chemical and Physical Properties
YSK12-C4 is characterized by its distinct molecular structure, which consists of an ionizable

dimethylamino head group, a central hydroxyl group, and two long, unsaturated hydrophobic

tails. This architecture is central to its function in nucleic acid delivery.
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Property Value

Chemical Formula C43H81NO

Molecular Weight 628.13 g/mol

CAS Number 1829511-70-7

IUPAC Name

(6Z,9Z,28Z,31Z)-19-(4-

(dimethylamino)butyl)heptatriaconta-6,9,28,31-

tetraen-19-ol

pKa 8.00

Appearance Not specified in publicly available data.

Solubility Soluble in organic solvents such as ethanol.

Storage Conditions Store at -20°C for long-term stability.

Structural Elucidation
The structure of YSK12-C4 is tripartite, comprising a hydrophilic head and two hydrophobic

tails, which imparts an overall amphiphilic character to the molecule.[1]

Ionizable Head Group: The tertiary amine head group is the key to YSK12-C4's pH-

dependent activity. At physiological pH (~7.4), the amine is largely deprotonated and neutral,

minimizing interactions with biological membranes and reducing systemic toxicity.[1]

Hydrophobic Tails: The two long, unsaturated hydrocarbon chains are crucial for the lipid's

fusogenic properties. The presence of cis double bonds introduces kinks in the acyl chains,

which disrupts the packing of the lipid bilayer and facilitates membrane fusion and

endosomal escape.[2]

Central Linkage: The head group and tails are connected via a central carbon atom that also

bears a hydroxyl group.

Mechanism of Action in Nucleic Acid Delivery
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YSK12-C4 is a cornerstone of multifunctional envelope-type nanodevices (MENDs) and other

lipid nanoparticle formulations for siRNA and mRNA delivery. Its mechanism of action is

predicated on its pH-responsive nature.

At the acidic pH of the endosome (typically between 5.0 and 6.5), the dimethylamino head

group of YSK12-C4 becomes protonated, leading to a net positive charge. This charge

facilitates electrostatic interactions with the negatively charged lipids of the endosomal

membrane. The combination of this electrostatic interaction and the fusogenic nature of the

unsaturated lipid tails is believed to induce a phase transition in the lipid bilayer, leading to

membrane destabilization and the release of the encapsulated nucleic acid payload into the

cytoplasm. This process of endosomal escape is a critical step for the successful delivery of

genetic material to its site of action.

Experimental Protocols
While the specific, detailed chemical synthesis protocol for YSK12-C4 is not publicly available

and is likely proprietary, the following section provides a representative experimental protocol

for the formulation of YSK12-C4-containing lipid nanoparticles for siRNA delivery.

Formulation of YSK12-C4 Lipid Nanoparticles (LNPs)
This protocol describes the preparation of LNPs composed of YSK12-C4, a helper lipid (e.g.,

DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) to encapsulate siRNA.

Materials:

YSK12-C4

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Cholesterol

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DMG-PEG 2000)

siRNA

Ethanol (anhydrous)
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Citrate buffer (pH 4.0)

Phosphate-buffered saline (PBS, pH 7.4)

Microfluidic mixing device

Procedure:

Preparation of Lipid Stock Solution:

Dissolve YSK12-C4, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of

50:15:33.5:1.5 to achieve a final total lipid concentration of 25 mM.

Ensure all lipids are completely dissolved. Gentle warming may be required.

Preparation of siRNA Solution:

Dissolve the siRNA in citrate buffer (pH 4.0) to the desired concentration.

LNP Formulation using Microfluidics:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid-ethanol solution into one syringe and the siRNA-citrate buffer solution into

another syringe.

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g.,

3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of

the LNPs with the siRNA encapsulated.

Purification and Buffer Exchange:

The resulting LNP suspension is typically dialyzed against PBS (pH 7.4) overnight at 4°C

to remove the ethanol and exchange the buffer. This step also neutralizes the surface

charge of the LNPs.

Characterization:
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The formulated LNPs should be characterized for their size, polydispersity index (PDI),

zeta potential, and siRNA encapsulation efficiency.

Visualizations
Experimental Workflow for LNP Formulation
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Caption: Workflow for the formulation of YSK12-C4 LNPs.

Mechanism of LNP Uptake and Endosomal Escape
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Caption: Cellular uptake and endosomal escape of YSK12-C4 LNPs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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